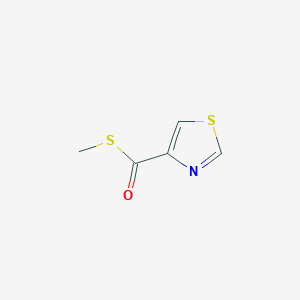

S-Methyl thiazole-4-carbothioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“S-Methyl thiazole-4-carbothioate” is a chemical compound with the molecular formula C5H5NOS2 . It has a molecular weight of 159.23 . The IUPAC name for this compound is S-methyl 1,3-thiazole-4-carbothioate .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of α-halocarbonyl compounds with thioamides or thiourea . The reaction mechanism consists of the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, forming an intermediate compound. Subsequent dehydration leads to the corresponding thiazole .

Molecular Structure Analysis

The molecular structure of “S-Methyl thiazole-4-carbothioate” is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C5H5NOS2/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 .

Physical And Chemical Properties Analysis

“S-Methyl thiazole-4-carbothioate” has a molecular weight of 159.2 g/mol . It has a topological polar surface area of 83.5 Ų and a complexity of 118 . The compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .

Aplicaciones Científicas De Investigación

Plant Resistance and Antifungal Properties

S-Methyl thiazole-4-carbothioate derivatives have been researched for their potential in inducing plant resistance and offering antifungal properties. Notably, cationic derivatives containing S-Methyl thiazole-4-carbothioate, such as benzo[1,2,3]thiadiazole-7-carbothioic acid S-methyl ester (BTH), have been synthesized. These derivatives are known for inducing systemic acquired resistance (SAR) in plants against viruses like OLV-1 and TMV. They also exhibit antibacterial properties, hinting at a multifunctional role in plant protection (Śmiglak et al., 2014). Additionally, BTH treatment has shown to increase disease resistance in tomato plants against Cucumber mosaic virus (CMV-Y), significantly reducing disease incidence and severity (Anfoka, 2000).

Enhancement of Antioxidant Systems in Fruit

Research indicates that BTH treatment can enhance the activities of antioxidant enzymes in fruits like strawberries, potentially increasing disease resistance by bolstering the fruit's antioxidant systems. The treatment was found to increase the contents of phenolic and anthocyanin in strawberry fruit, along with enhancing their radical-scavenging capacity (Cao et al., 2011). Moreover, BTH treatment has been associated with increased anthocyanin content in strawberries, suggesting a role in the post-harvest maintenance of fruit quality (Cao & Hu et al., 2010).

Reactive Oxygen Species Metabolism in Wound Healing

BTH has been studied for its role in regulating reactive oxygen species (ROS) metabolism during the wound healing of potato tubers. The treatment with BTH modulated ROS generation and scavenging in healing tissues, suggesting that ROS metabolism could be integral to the wound healing process mediated by BTH (Jiang et al., 2020).

Direcciones Futuras

Thiazole derivatives, including “S-Methyl thiazole-4-carbothioate”, have been the subject of ongoing research due to their diverse biological activities . Future research may focus on further exploring the pharmacological potential of these compounds and developing new drugs with high specificity for tumor cells and low toxicity to the organism .

Mecanismo De Acción

Target of Action

S-Methyl thiazole-4-carbothioate is a derivative of the thiazole ring, which is a heterocyclic organic compound . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .

Mode of Action

Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Propiedades

IUPAC Name |

S-methyl 1,3-thiazole-4-carbothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS2/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDANFLSZQWXJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)C1=CSC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649563 |

Source

|

| Record name | S-Methyl 1,3-thiazole-4-carbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

913836-23-4 |

Source

|

| Record name | S-Methyl 4-thiazolecarbothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl 1,3-thiazole-4-carbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R)-N-[(1S,7R,8R,9Z,17S,20R,21S,24R,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-8-(chloromethyl)-8-hydroxy-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1359677.png)

![2-Methylbenzo[d]oxazole-5-carboxylic acid](/img/structure/B1359678.png)